Septicine
Overview
Description
Septicine is a phenanthroindolizidine alkaloid, a class of compounds known for their complex structures and significant biological activities. It is isolated from plants such as Tylophora indica and has been studied for its potential therapeutic applications, particularly in the field of oncology due to its anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing septicine involves the cycloaddition reaction of 1-pyrroline 1-oxide with 2,3-bis(3,4-dimethoxyphenyl)butadiene. This reaction proceeds regioselectively to give two stereoisomeric isoxazolidine derivatives, one of which can be converted into this compound through a series of three-step reactions .
Another method involves the photochemically-driven in situ oxidation of quinoxalinone followed by [2+2] cycloaddition with methacrylonitrile to yield azetidine, which is then transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Septicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthroindolizidine derivatives, while substitution reactions can introduce various functional groups into the this compound molecule.
Scientific Research Applications
Chemistry: Septicine serves as a model compound for studying complex organic reactions and synthetic methodologies.
Medicine: Due to its anti-cancer properties, this compound is being investigated for potential therapeutic applications in oncology.
Industry: While its industrial applications are less explored, this compound’s unique structure and biological activity make it a candidate for drug development and other biotechnological applications.
Mechanism of Action
Septicine exerts its effects primarily through the inhibition of specific kinases and other molecular targets involved in cell proliferation. It has been reported to downregulate cyclin-A2 protein, leading to cell cycle arrest at the G1 phase . This mechanism is crucial for its anti-cancer activity, as it prevents the uncontrolled growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Septicine is structurally related to other phenanthroindolizidine alkaloids such as tylophorine, tylophorinine, and tylophrinidine . These compounds share a similar core structure but differ in their functional groups and specific biological activities.
Uniqueness
What sets this compound apart from its analogs is its unique combination of structural features and biological activities. While tylophorine and its derivatives are also known for their anti-cancer properties, this compound’s specific mechanism of action and its potential for synthetic modification make it a particularly interesting compound for further research and development.
Properties
IUPAC Name |
(8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHNOVMTJDCLE-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444567 | |
Record name | septicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42922-10-1 | |
Record name | septicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.